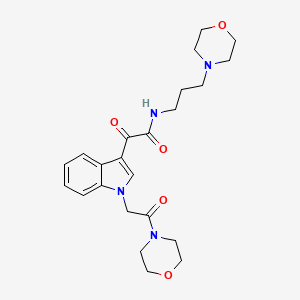

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide

Description

This compound features a 1H-indole core substituted at the 1-position with a 2-morpholino-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety. The acetamide nitrogen is further modified with a 3-morpholinopropyl chain. The dual morpholino groups likely enhance solubility and modulate pharmacokinetic properties compared to simpler analogs.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O5/c28-21(26-10-14-32-15-11-26)17-27-16-19(18-4-1-2-5-20(18)27)22(29)23(30)24-6-3-7-25-8-12-31-13-9-25/h1-2,4-5,16H,3,6-15,17H2,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDNYADOGYKXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide typically involves multi-step organic reactions:

Formation of 2-Oxoethyl Indole Derivative: : Begin with a substituted indole derivative, reacting it with oxalyl chloride to form an oxalyl chloride intermediate.

Morpholino Incorporation: : React the intermediate with morpholine under controlled conditions, usually in an aprotic solvent like dichloromethane, to form the oxoethylmorpholine group.

N-Morpholinopropyl Substitution: : Finally, introduce the morpholinopropyl group by reacting with 3-aminopropylmorpholine, completing the structure under conditions that prevent side reactions (often using catalysts and low temperatures).

Industrial Production Methods

Industrially, the production method scales with precise control over reaction conditions to ensure high yield and purity. Common techniques include:

Continuous Flow Reactors: : For consistent reaction conditions and efficient heat management.

Catalyst Optimization: : Using specific catalysts to enhance reaction rates and selectivity.

Crystallization Techniques: : For purification, optimizing solvent systems to obtain high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several key types of reactions:

Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functionalities.

Reduction: : May be reduced using agents like lithium aluminum hydride, affecting the oxo groups.

Substitution: : The morpholino and indole groups can undergo further substitution reactions, especially in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate; performed in aqueous or organic solvents at controlled temperatures.

Reduction: : Lithium aluminum hydride or sodium borohydride; typically in dry ether or THF.

Substitution: : Electrophilic reagents like alkyl halides or sulfonates; often under basic conditions to encourage substitution rather than elimination.

Major Products Formed

Oxidation Products: : Additional carbonyl or carboxyl groups.

Reduction Products: : Alcohol or amine derivatives.

Substitution Products: : New substituted derivatives, potentially introducing additional aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity

- Indole derivatives are widely studied for their antitumor properties. The presence of the indole ring in this compound suggests potential efficacy against various cancer types through mechanisms such as apoptosis induction and inhibition of tumor growth factors.

-

Antimicrobial Properties

- Research indicates that indole-based compounds exhibit antimicrobial activity. This compound may inhibit bacterial growth or act against fungal infections, making it a candidate for developing new antimicrobial agents.

-

Anti-inflammatory Effects

- Compounds containing morpholine and indole structures have been linked to anti-inflammatory effects. This application could be significant in treating conditions like arthritis or other inflammatory diseases, where modulation of inflammatory pathways is crucial.

Biological Research Applications

-

Enzyme Inhibition Studies

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may target indoleamine 2,3-dioxygenase (IDO), which plays a role in immune modulation and could have implications in cancer therapy and autoimmune diseases.

-

Interaction Studies

- Understanding how this compound interacts with various biological molecules can provide insights into its mechanism of action and therapeutic potential. Studies may focus on binding affinity to receptors or enzymes, which can inform drug design strategies.

- Pharmacokinetics and Toxicity Profiling

Case Studies and Research Findings

Mechanism of Action

Molecular Targets and Pathways

As a multifunctional compound, it may interact with multiple biological targets, including enzymes and receptors. The indole core allows binding to specific active sites, while morpholine groups enhance solubility and bioavailability. This compound can modulate signal transduction pathways, influencing cellular responses and offering therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below highlights key structural differences and reported activities of analogous compounds:

Key Observations:

- Morpholino Substituents: The target compound’s dual morpholino groups distinguish it from analogs like 3g (single morpholinoethyl) and D-24851 (chlorobenzyl/pyridinyl).

- Acetamide Modifications: The 3-morpholinopropyl chain on the acetamide contrasts with the methyl ester in 3g or nitrophenyl in . This substitution may influence target binding or metabolic stability.

Pharmacological and Toxicological Profiles

- Antimicrobial Potential: The nitrophenyl-substituted analog () shows potency against S. aureus, while 8,9-dihydrocoscinamide B () targets multidrug-resistant ESKAPE pathogens. The target compound’s morpholino groups may enhance Gram-negative activity due to increased membrane penetration .

- Anticancer Activity: D-24851’s microtubule inhibition and lack of neurotoxicity highlight the role of non-traditional substituents (e.g., pyridinyl) in reducing side effects. The target compound’s morpholino groups may similarly mitigate toxicity .

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is a complex organic molecule belonging to the class of indole derivatives. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 358.44 g/mol. The structure features an indole core, morpholino groups, and an acetamide moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.44 g/mol |

| CAS Number | 878059-71-3 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and inflammation, thereby exerting anticancer and anti-inflammatory effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, similar to other indole derivatives, which could lead to reduced inflammatory responses .

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which is critical for halting tumor growth .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which is a vital mechanism for eliminating malignant cells .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7. For example, it showed an IC50 value of approximately 0.52 μM against HeLa cells . The mechanism involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays. In animal models, it exhibited a dose-dependent inhibition of edema formation, comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies

- In Vitro Cancer Cell Studies : A study evaluated the effects of the compound on A549 lung cancer cells, revealing a preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts .

- Inflammatory Response Models : In another study, the compound was tested in a carrageenan-induced paw edema model in rats. The results indicated significant reduction in paw swelling at doses of 50 mg/kg and 100 mg/kg .

Q & A

Q. How can researchers optimize the synthetic route for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide?

Methodological Answer: Optimization involves iterative adjustments to reaction conditions (solvent, temperature, stoichiometry) and purification techniques. For example:

- Step-wise reagent addition : Sequential addition of acetyl chloride and Na₂CO₃ in CH₂Cl₂ improves yield by minimizing side reactions (e.g., over-acylation) .

- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate enhances purity .

- Yield monitoring : Use ESI/APCI(+) mass spectrometry to confirm intermediate formation and final product integrity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on coupling constants (e.g., δ 7.69 ppm for indole NH, δ 2.14 ppm for acetyl groups) and compare with analogous morpholinopropyl-acetamide derivatives .

- Mass spectrometry : ESI/APCI(+) detects molecular ions (e.g., m/z 347 [M+H]+) and validates molecular weight .

- FT-IR/Raman : Identify carbonyl stretches (~1680–1700 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) to confirm functional groups .

Q. How should researchers design preliminary assays to evaluate biological activity?

Methodological Answer:

- In vitro screening : Use cell-based assays (e.g., antimicrobial MIC/MFC or anticancer IC₅₀) with standardized protocols .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying morpholine substituents) to identify pharmacophores .

- Controls : Include reference compounds (e.g., known kinase inhibitors if targeting enzymatic activity) and vehicle controls to validate assay specificity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing novel derivatives?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., amide coupling or indole functionalization) .

- Reaction path search : Apply nudged elastic band (NEB) methods to identify low-energy pathways for cyclization or morpholine ring formation .

- Machine learning : Train models on existing reaction data (e.g., solvent effects on yield) to prioritize experimental conditions .

Q. What mechanistic insights are required to explain unexpected byproducts during synthesis?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via LC-MS to detect intermediates (e.g., uncyclized precursors or oxidized morpholine derivatives) .

- Isotopic labeling : Use ¹³C-labeled acetyl chloride to trace acylation sites and identify competing pathways .

- Computational validation : Compare observed byproducts with DFT-predicted intermediates to refine mechanistic hypotheses .

Q. How should researchers resolve contradictions in spectral data across studies?

Methodological Answer:

- Cross-validation : Replicate experiments under reported conditions and compare NMR/FT-IR data with published spectra .

- Solvent effects : Account for deuterated solvent shifts (e.g., CDCl₃ vs. DMSO-d₆) in NMR assignments .

- Collaborative analysis : Share raw data (e.g., FID files) with independent labs to verify peak integration and splitting patterns .

Q. What strategies minimize toxicity risks in preclinical studies?

Methodological Answer:

- In silico toxicity prediction : Use tools like ProTox-II or ADMETlab to flag structural alerts (e.g., reactive morpholine metabolites) .

- Metabolic profiling : Incubate the compound with liver microsomes to identify phase I/II metabolites via HR-MS .

- Dose optimization : Conduct acute toxicity assays in rodent models with histopathological evaluation of high-dose cohorts .

Q. How can researchers leverage heterocyclic chemistry to modify the indole core for enhanced stability?

Methodological Answer:

- Ring substitution : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the indole C5 position to reduce oxidative degradation .

- Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl groups at C3, improving π-stacking interactions in target binding .

- Stability assays : Monitor compound integrity under accelerated conditions (e.g., 40°C/75% RH) via HPLC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.